4-Chloro-3-fluoroiodobenzene
Overview
Description
4-Chloro-3-fluoroiodobenzene is an aromatic compound with the molecular formula C6H3ClFI. It is a polyhalogenated benzene derivative, characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring.
Mechanism of Action
Target of Action
4-Chloro-3-fluoroiodobenzene is a polyhalobenzene
Mode of Action
It’s known that halobenzenes can participate in various chemical reactions, including transition metal-mediated c-c and c-n cross-coupling reactions .
Biochemical Pathways
It’s known to participate in the synthesis of 3-carboxythiophene analogs , which suggests it may influence pathways related to these compounds.
Pharmacokinetics
The compound’s physical properties such as its boiling point (94-95 °c/15 mmhg) and density (2008 g/mL at 25 °C) suggest it may have specific pharmacokinetic characteristics .
Result of Action
Given its involvement in the synthesis of 3-carboxythiophene analogs , it may have effects related to these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-3-fluoroiodobenzene can be synthesized through various methods, including halogen exchange reactions and direct halogenation of fluorobenzene derivatives. One common method involves the reaction of 4-chloro-3-fluorobenzene with iodine in the presence of a suitable catalyst under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-fluoroiodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It participates in Suzuki-Miyaura and other palladium-catalyzed coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.
Coupling Reactions: Palladium catalysts, such as palladium acetate, and boronic acids are frequently used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzene derivatives can be obtained.
Coupling Products: Biaryl compounds are commonly formed through coupling reactions.
Scientific Research Applications
4-Chloro-3-fluoroiodobenzene is utilized in several scientific research applications, including:
Comparison with Similar Compounds
- 3-Chloro-4-fluoroiodobenzene
- 2-Chloro-1-fluoro-4-iodobenzene
- 4-Fluoroiodobenzene
Comparison: 4-Chloro-3-fluoroiodobenzene is unique due to the specific positioning of the halogen atoms on the benzene ring, which influences its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications .
Properties
IUPAC Name |
1-chloro-2-fluoro-4-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFI/c7-5-2-1-4(9)3-6(5)8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMRRTIDEYNZOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371444 | |
Record name | 1-chloro-2-fluoro-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202982-67-0 | |
Record name | 1-Chloro-2-fluoro-4-iodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202982-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-chloro-2-fluoro-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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